molecular formula C18H22O2 B13428620 17Alpha-Trenbolone-d3 CAS No. 2026643-10-5

17Alpha-Trenbolone-d3

Cat. No.: B13428620
CAS No.: 2026643-10-5
M. Wt: 273.4 g/mol
InChI Key: MEHHPFQKXOUFFV-FUWQJQCXSA-N
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Preparation Methods

The synthesis of 17Alpha-Trenbolone-d3 involves multiple steps, starting from the parent compound, trenboloneOne common method involves the use of deuterated reagents and solvents during the synthesis to ensure the incorporation of deuterium atoms .

Industrial production methods for this compound are similar to those used for other stable isotope-labeled compounds. These methods often involve the use of specialized equipment and facilities to handle deuterated materials and ensure the purity and stability of the final product .

Chemical Reactions Analysis

17Alpha-Trenbolone-d3 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with different functional groups .

Comparison with Similar Compounds

17Alpha-Trenbolone-d3 is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include:

Properties

CAS No.

2026643-10-5

Molecular Formula

C18H22O2

Molecular Weight

273.4 g/mol

IUPAC Name

(8S,13S,14S,17R)-16,16,17-trideuterio-17-hydroxy-13-methyl-2,6,7,8,14,15-hexahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8-10,15-17,20H,2-7H2,1H3/t15-,16+,17-,18+/m1/s1/i7D2,17D

InChI Key

MEHHPFQKXOUFFV-FUWQJQCXSA-N

Isomeric SMILES

[2H][C@@]1([C@]2(C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]2CC1([2H])[2H])C)O

Canonical SMILES

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2O

Origin of Product

United States

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